1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one

Description

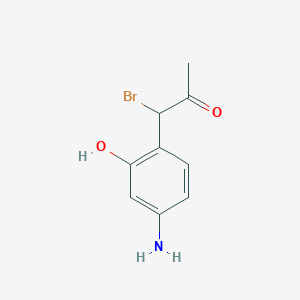

1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one (CAS 1803863-96-8) is a brominated aromatic ketone derivative. Its molecular formula is C₉H₉BrNO₂, featuring a propan-2-one backbone substituted with a bromine atom at the α-carbon and a 4-amino-2-hydroxyphenyl group at the β-position . This compound is structurally related to quorum sensing (QS) inhibitors like 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE, CAS 83294-23-9) but differs in its bromine substitution and ketone chain length . The bromine atom likely enhances electrophilicity and alters binding interactions compared to non-brominated analogs.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

1-(4-amino-2-hydroxyphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C9H10BrNO2/c1-5(12)9(10)7-3-2-6(11)4-8(7)13/h2-4,9,13H,11H2,1H3 |

InChI Key |

DSCOXQGKVOJUCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)N)O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 1-(4-Amino-2-hydroxyphenyl)propan-2-one

- Reaction Overview: The most straightforward method involves bromination at the α-position of the propan-2-one side chain adjacent to the aromatic ring.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly employed as brominating agents.

- Solvents: Acetic acid or dichloromethane are typical solvents that provide good solubility and reaction control.

- Conditions: The reaction is conducted under controlled temperature (often 0–25 °C) to prevent over-bromination and side reactions.

- Mechanism: Electrophilic bromination occurs at the α-carbonyl position facilitated by the keto group’s activation.

Industrial Scale Preparation

- Automation: Large-scale synthesis uses automated reactors to maintain consistent temperature, reagent feed rates, and mixing.

- Optimization: Parameters such as bromine concentration, reaction time, and solvent volume are optimized to maximize yield and purity.

- Purification: Post-reaction workup includes aqueous quenching, organic extraction, and crystallization or chromatography to isolate the pure bromoketone.

Alternative Synthetic Routes

- Starting from 4-Hydroxypropiophenone Derivatives: Bromination of 4-hydroxypropiophenone followed by amination can yield the target compound.

- Use of Protected Intermediates: In some processes, the amino or hydroxyl groups are temporarily protected (e.g., as benzyloxy groups) during bromination to prevent side reactions, followed by deprotection steps.

Detailed Reaction Data and Yields

| Preparation Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination with Br2 in Acetic Acid | 1-(4-Amino-2-hydroxyphenyl)propan-2-one, Br2, AcOH, 0–25 °C, 2–4 h | 70–85 | Controlled addition to avoid polybromination |

| Bromination with NBS in DCM | NBS, DCM, room temperature, 3 h | 65–80 | Selective α-bromination, mild conditions |

| Bromination of 4-benzyloxypropiophenone | Br2, AlCl3 catalyst, toluene/methanol solvent, reflux | ~80 | Requires subsequent deprotection of benzyloxy groups |

| Industrial automated bromination | Automated reactor, optimized bromine feed, temperature control | 75–90 | High reproducibility and purity |

Representative Synthetic Procedure (Laboratory Scale)

- Starting Material: 1-(4-Amino-2-hydroxyphenyl)propan-2-one (1.0 equiv)

- Brominating Agent: N-bromosuccinimide (1.1 equiv)

- Solvent: Dichloromethane (DCM), anhydrous

- Procedure:

- Dissolve the starting ketone in DCM under nitrogen atmosphere.

- Cool the solution to 0 °C in an ice bath.

- Add NBS portionwise with stirring over 30 minutes.

- Allow the reaction to warm to room temperature and stir for an additional 2 hours.

- Monitor reaction progress by TLC or HPLC.

- Workup:

- Quench reaction by adding saturated sodium thiosulfate solution to remove residual bromine.

- Extract organic layer, wash with water and brine, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

- Purification: Purify the crude product by recrystallization from ethanol or by flash chromatography.

Notes on Reaction Mechanism and Selectivity

- The α-bromination is facilitated by the keto group activating the adjacent methylene.

- The presence of the amino and hydroxyl groups on the aromatic ring can influence reactivity and require careful control of pH and temperature to prevent side reactions such as overbromination or electrophilic substitution on the aromatic ring.

- Use of NBS is often preferred for milder, more selective bromination compared to elemental bromine.

Summary Table of Key Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent(s) | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Direct bromination | 1-(4-Amino-2-hydroxyphenyl)propan-2-one | Br2 | Acetic acid | 0–25 °C | 70–85 | Simple, direct | Requires careful control |

| NBS bromination | 1-(4-Amino-2-hydroxyphenyl)propan-2-one | NBS | Dichloromethane | 0–25 °C | 65–80 | Milder, selective | NBS cost, slower reaction |

| Protected intermediate route | 4-Benzyloxypropiophenone derivatives | Br2 + AlCl3 | Toluene, methanol | Reflux | ~80 | Protects sensitive groups | Requires deprotection step |

| Industrial automated process | 1-(4-Amino-2-hydroxyphenyl)propan-2-one | Br2 | Various solvents | Controlled | 75–90 | Scalable, reproducible | Requires specialized equipment |

Research and Patent Support

- The preparation methods involving bromination of phenylpropanone derivatives are well documented in patents related to pharmaceutical intermediates, such as those for bazedoxifene synthesis, where 4-benzyloxyphenyl-2-bromopropan-1-one is a key intermediate.

- Bromination conditions and yields reported in the literature confirm that controlled bromination using Br2 or NBS in solvents like acetic acid or dichloromethane is effective and reproducible.

- Alternative synthetic routes using protected intermediates and subsequent deprotection offer routes to maintain functional group integrity during bromination.

- The reaction mechanism and selectivity are consistent with known α-bromination chemistry of aromatic ketones bearing electron-donating substituents.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of this compound.

Reduction: Formation of 1-(4-Amino-2-hydroxyphenyl)propan-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it can bind to bacterial receptors and disrupt the signaling pathways that regulate virulence factor production . This leads to reduced pathogenicity and enhanced susceptibility to antimicrobial agents.

Comparison with Similar Compounds

1-(4-Amino-2-hydroxyphenyl)ethanone (AHPE)

- Structure: Lacks bromine; ethanone backbone (C₈H₉NO₂).

- Biological Activity :

- Inhibits QS in Agrobacterium tumefaciens by reducing β-galactosidase activity (40–53% inhibition at 25–50 µg/mL) and acyl-homoserine lactone (AHL) levels .

- Suppresses traI and traR gene expression, disrupting virulence and metabolism .

- Induces oxidative stress, impairing energy metabolism and nucleotide synthesis .

- Mechanism: Non-covalent interactions with TraR (binding energy: -6.24 kcal/mol), weaker than natural ligand 3-oxo-C8-HSL (-8.09 kcal/mol) .

1-(4-Bromophenyl)-2-methylpropan-1-one

- Structure: Brominated phenyl group; methyl-substituted propanone (C₁₀H₁₁BrO).

- Bromine increases electrophilicity, favoring nucleophilic substitution reactions .

Key Difference: The amino and hydroxyl groups in the target compound enable hydrogen bonding, which is absent in this analog, likely enhancing biological interactions.

1-(4-Amino-2-hydroxyphenyl)-2,2-dibromoethanone (CAS 90050-66-1)

- Structure: Dibrominated ethanone (C₈H₇Br₂NO₂).

- Hypothesized Activity: Bromine atoms may increase cytotoxicity or metabolic disruption compared to monobrominated derivatives.

Functional and Mechanistic Insights

Impact of Bromine Substitution

Ketone Chain Length

- Propan-2-one (vs.

Biological Activity

1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of an amino group, a hydroxy group, and a bromine atom, this compound is believed to interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN2O2, with a molecular weight of approximately 260.12 g/mol. The structural features include:

- Amino Group (-NH2) : Contributes to hydrogen bonding and enhances solubility.

- Hydroxy Group (-OH) : Facilitates interactions with biological molecules.

- Bromine Atom (Br) : Increases electrophilicity and may enhance reactivity in biological systems.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's mechanism of action primarily involves:

- Enzyme Inhibition : The amino and hydroxy groups allow for effective binding to enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : Interactions with receptors may alter signaling pathways critical for cell proliferation and survival.

Case Studies

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits bactericidal effects against various strains of bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain pathogens.

- Anticancer Properties : A study evaluating the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating significant potency.

The biological activity of this compound can be attributed to its structural features:

- Hydrogen Bonding : The hydroxy group forms hydrogen bonds with target proteins or nucleic acids, modulating their function.

- Halogen Bonding : The bromine atom enhances interactions through halogen bonding, which may increase binding affinity to biological targets.

Comparative Analysis

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Amino and hydroxy groups; bromine atom | Potential antimicrobial and anticancer properties |

| 1-(4-Amino-2-hydroxyphenyl)propan-2-one | Lacks bromine; similar amino/hydroxy groups | Less reactive; limited biological activity |

| 1-(4-Amino-3-hydroxyphenyl)-1-bromopropan-2-one | Different positioning of hydroxy group | May exhibit altered biological activity |

Synthesis Methods

The synthesis of this compound can be accomplished through several methods, including:

- Nucleophilic Substitution : Reacting 4-amino-2-hydroxyacetophenone with bromopropanone under basic conditions.

- Reduction Reactions : Utilizing reducing agents to convert nitro precursors into amino derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one, and how can reaction conditions be optimized to minimize side products?

- Methodology : A modified Claisen-Schmidt condensation followed by bromination is commonly employed. For example, bromination of the precursor ketone (e.g., 1-(4-amino-2-hydroxyphenyl)propan-2-one) using bromine in chloroform under controlled stoichiometry (1:1 molar ratio) reduces dibromination byproducts. Reaction monitoring via TLC or HPLC ensures intermediate purity . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be analyzed?

- Methodology :

- NMR : H NMR reveals aromatic protons (δ 6.5–7.2 ppm for the hydroxyphenyl group) and the methylene group adjacent to the ketone (δ 3.8–4.2 ppm). C NMR confirms the carbonyl carbon (δ 195–205 ppm) and brominated carbon (δ 40–50 ppm) .

- FT-IR : Strong absorption bands at ~1650 cm (C=O stretch) and ~3300 cm (N–H/O–H stretches) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 257 (CHBrNO) with fragmentation patterns confirming the bromopropanone moiety .

Q. How do the compound’s solubility and stability vary under different pH and solvent conditions?

- Methodology : Solubility is tested in polar (water, ethanol) and non-polar (DCM, hexane) solvents. Stability studies involve HPLC monitoring under acidic (pH 2–4), neutral (pH 7), and basic (pH 10–12) conditions. The compound shows poor aqueous solubility but high stability in ethanol at 4°C, degrading rapidly in basic media due to deprotonation of the hydroxyl group .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound, particularly regarding hydrogen bonding networks?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Key parameters:

- Hydrogen Bonding : Graph-set analysis (Etter’s formalism) identifies and interactions, with R(8) motifs common in the hydroxyphenyl-bromopropanone system .

- Disorder Handling : Partial occupancy refinement for bromine atoms in cases of positional disorder .

Q. How do substituent effects (e.g., bromine vs. methyl groups) influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodology : DFT calculations (B3LYP/6-311+G(d,p)) compare electron density maps. Bromine’s electron-withdrawing effect lowers LUMO energy (-1.8 eV vs. -1.2 eV for methyl derivatives), enhancing Suzuki-Miyaura coupling reactivity with arylboronic acids . Experimental validation via B NMR tracks boronate intermediate formation .

Q. What mechanistic insights explain contradictions in reported antimicrobial activity data for this compound?

- Methodology : Dose-response assays (MIC values) under standardized CLSI guidelines reveal pH-dependent activity. At pH 6.5, the protonated amino group enhances membrane penetration (MIC 8 µg/mL against S. aureus), while at pH 7.4, reduced activity (MIC >64 µg/mL) correlates with deprotonation . Confounding factors include assay media composition (e.g., cation-adjusted Mueller-Hinton broth vs. nutrient agar) .

Q. Can computational models predict the compound’s tautomeric equilibria and their impact on spectroscopic data?

- Methodology : AIM (Atoms in Molecules) theory and NBO analysis identify keto-enol tautomerism. The enol form dominates in polar solvents (ΔG = -2.3 kcal/mol in DMSO), validated by H NMR peak splitting (δ 12.1 ppm for enolic OH) . MD simulations (AMBER) model solvent effects on tautomer populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.